4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide
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Overview
Description
3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE is a complex organic compound characterized by the presence of bromine, iodine, and hydrazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE typically involves a multi-step process:
Formation of the hydrazone intermediate: This step involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Coupling with 4-iodo-2-methylaniline: The hydrazone intermediate is then reacted with 4-iodo-2-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new halogenated derivatives.
Scientific Research Applications
3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile molecular building block for liquid crystal polymers.
4-Bromophenyl 4-bromobenzoate: Known for its polymorphic forms and different mechanical properties.
Uniqueness
3-{N’-[(E)-(4-BROMOPHENYL)METH
Properties
Molecular Formula |
C18H17BrIN3O2 |
---|---|
Molecular Weight |
514.2 g/mol |
IUPAC Name |
N'-[(E)-(4-bromophenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide |
InChI |
InChI=1S/C18H17BrIN3O2/c1-12-10-15(20)6-7-16(12)22-17(24)8-9-18(25)23-21-11-13-2-4-14(19)5-3-13/h2-7,10-11H,8-9H2,1H3,(H,22,24)(H,23,25)/b21-11+ |
InChI Key |
GNGHUAWFHLSQRA-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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